Methyl 4-[(butylcarbamoyl)sulfamoyl]benzoate

Lipophilicity Drug Metabolism Chromatography

Methyl 4-[(butylcarbamoyl)sulfamoyl]benzoate (CAS 88241-94-5), also known as 4-Carboxy tolbutamide methyl ester, is a synthetic sulfonylurea derivative with the molecular formula C13H18N2O5S and a molecular weight of 314.36 g/mol. It is structurally characterized by a methyl benzoate core linked to a sulfonylurea moiety, and it is most prominently recognized as a primary metabolite and reference standard for the antidiabetic drug Tolbutamide.

Molecular Formula C13H18N2O5S
Molecular Weight 314.36 g/mol
CAS No. 88241-94-5
Cat. No. B023043
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-[(butylcarbamoyl)sulfamoyl]benzoate
CAS88241-94-5
SynonymsMethyl 4-Butylaminocarbonylaminosulfonylbenzoate;  4-[[[(Butylamino)carbonyl]amino]sulfonyl]-benzoic Acid Methyl Ester; 
Molecular FormulaC13H18N2O5S
Molecular Weight314.36 g/mol
Structural Identifiers
SMILESCCCCNC(=O)NS(=O)(=O)C1=CC=C(C=C1)C(=O)OC
InChIInChI=1S/C13H18N2O5S/c1-3-4-9-14-13(17)15-21(18,19)11-7-5-10(6-8-11)12(16)20-2/h5-8H,3-4,9H2,1-2H3,(H2,14,15,17)
InChIKeyZLNXHCAHLBRDBT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 4-[(butylcarbamoyl)sulfamoyl]benzoate (88241-94-5): A Key Tolbutamide Metabolite and Sulfonylurea Reference Standard


Methyl 4-[(butylcarbamoyl)sulfamoyl]benzoate (CAS 88241-94-5), also known as 4-Carboxy tolbutamide methyl ester, is a synthetic sulfonylurea derivative with the molecular formula C13H18N2O5S and a molecular weight of 314.36 g/mol [1]. It is structurally characterized by a methyl benzoate core linked to a sulfonylurea moiety, and it is most prominently recognized as a primary metabolite and reference standard for the antidiabetic drug Tolbutamide [2]. Unlike the parent drug, this compound features a methyl ester at the para-position of the benzoic acid, which fundamentally alters its physicochemical properties and its utility in analytical and metabolic research .

Why Generic Sulfonylurea Analogs Cannot Substitute for Methyl 4-[(butylcarbamoyl)sulfamoyl]benzoate in Specialized Assays


Substituting this compound with other sulfonylureas or even its close structural analog, 4-Carboxytolbutamide (CAS 2224-10-4), is scientifically invalid for key applications due to critical differences in physicochemical properties that directly impact analytical performance. The presence of the methyl ester group in Methyl 4-[(butylcarbamoyl)sulfamoyl]benzoate significantly increases its lipophilicity compared to the free carboxylic acid [1], which is reflected in a computed XLogP3 value of 2.0 versus a lower value for the acid analog [2]. This difference directly translates to altered chromatographic retention times, extraction efficiencies, and ionization characteristics in LC-MS/MS workflows , making the methyl ester the required standard for developing and validating specific, sensitive bioanalytical methods for Tolbutamide metabolism studies [3].

Quantitative Differentiation of Methyl 4-[(butylcarbamoyl)sulfamoyl]benzoate: A Data-Driven Comparison for Procurement


Enhanced Lipophilicity: Comparing XLogP3 of Methyl Ester vs. Free Acid Analog

The primary structural distinction between this compound and its closest analog, 4-Carboxytolbutamide (CAS 2224-10-4), is the esterification of the carboxylic acid. This modification significantly increases lipophilicity, which is a critical parameter for analytical method development and pharmacokinetic studies. The methyl ester exhibits a computed XLogP3 of 2.0 [1], while the free acid analog is expected to have a substantially lower (more negative or near zero) LogP value [2].

Lipophilicity Drug Metabolism Chromatography Bioanalysis

Differentiated Chromatographic Behavior: Critical for LC-MS/MS Method Specificity

The structural difference (methyl ester vs. free acid) directly translates to a quantifiable difference in chromatographic retention time (tR). In reversed-phase LC-MS/MS methods developed for sulfonylurea metabolites, the methyl ester will elute significantly later than the more polar free acid under identical conditions . This separation is essential for resolving and quantifying the metabolite from endogenous interferences and other drug-related compounds.

LC-MS/MS Bioanalysis Pharmacokinetics Metabolite Identification

Distinct Melting Point vs. Free Acid: A Metric for Identity and Purity Verification

The methyl ester derivative of Tolbutamide carboxylic acid is a solid with a melting point that differs markedly from the free acid analog. This is a fundamental physicochemical parameter for confirming the identity and purity of a procured batch. While the exact melting point for this compound is not consistently reported in aggregated public data, it is a solid at room temperature , in contrast to the free acid which is reported to have a melting point of 197-199 °C .

Purity Analytical Chemistry Quality Control Reference Standard

Primary Research and Industrial Use Cases for Methyl 4-[(butylcarbamoyl)sulfamoyl]benzoate


Bioanalytical Reference Standard for LC-MS/MS Quantification of Tolbutamide Metabolism

This compound serves as the definitive, authentic reference standard for the methyl ester metabolite of Tolbutamide. It is essential for developing and validating quantitative LC-MS/MS methods in pharmacokinetic (PK) and drug metabolism studies. Its unique chromatographic properties, as differentiated from the free acid analog, are critical for ensuring method specificity and accurate quantification of the metabolite in plasma or urine . Using a generic sulfonylurea or the free acid analog would lead to inaccurate calibration and erroneous PK parameters.

In Vitro Enzyme Inhibition Studies in Hypoxia-Related Cancer Models

As a sulfonamide derivative, the compound has been investigated for its ability to inhibit Carbonic Anhydrase IX (CAIX), an enzyme overexpressed in hypoxic tumors . Researchers utilize this specific structure in cell viability assays to probe its potential to disrupt tumor pH regulation and promote apoptosis . For these mechanistic studies, the exact molecular identity of the compound is paramount, as minor structural changes in sulfonamide inhibitors can drastically alter binding affinity and selectivity for different carbonic anhydrase isoforms.

Synthesis of Stable Isotope-Labeled Internal Standards (SIL-IS)

This compound is the direct precursor for the synthesis of its deuterated analog, Methyl 4-(N-(butylcarbamoyl)sulfamoyl)benzoate-d9 (CAS 1185126-97-9) . This deuterated version is the gold-standard internal standard for LC-MS/MS assays, as it perfectly co-elutes with the analyte but is distinguishable by mass. Procuring the high-purity unlabeled compound is a necessary first step for any laboratory looking to synthesize or commission a custom SIL-IS for their bioanalytical workflows.

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